molecular formula C27H34N4O4 B2431810 5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one CAS No. 384362-08-7

5,7-dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one

Cat. No.: B2431810
CAS No.: 384362-08-7
M. Wt: 478.593
InChI Key: UBKFCDNRXWOUHI-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features multiple hydroxyl groups, a phenyl ring, and piperazine moieties, making it a subject of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-4-one core. Key steps include:

  • Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic conditions.

  • Introduction of hydroxyl groups: Hydroxylation reactions are performed to introduce the hydroxyl groups at the 5 and 7 positions.

  • Attachment of piperazine moieties: The piperazine groups are introduced through nucleophilic substitution reactions involving 4-methylpiperazine and appropriate leaving groups.

Industrial Production Methods: Industrial-scale production involves optimizing these synthetic routes for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the hydroxyl groups or other parts of the molecule.

  • Reduction: Reduction reactions can be used to modify the chromen-4-one core or other functional groups.

  • Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the piperazine moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols, and leaving groups such as halides, are typically involved.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of new functional groups or modification of existing ones.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the development of new chemical entities.

  • Biology: Its biological activity has been explored in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Medicine: Potential therapeutic applications include its use as an inhibitor in drug discovery, particularly in targeting specific proteins or enzymes involved in disease processes.

  • Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzamide: Another compound with hydroxyl groups and potential biological activity.

  • Indole Derivatives: Compounds with similar structural features and diverse biological activities.

Uniqueness: 5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one stands out due to its unique combination of hydroxyl groups, phenyl ring, and piperazine moieties, which contribute to its distinct chemical and biological properties.

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Biological Activity

5,7-Dihydroxy-6,8-bis((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has garnered attention due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. Below is a detailed examination of its biological activity based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

C22H30N2O4\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_4

This structure features hydroxyl groups and piperazine moieties that are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that flavonoids, including derivatives of chromenone, exhibit significant antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the electron-donating ability, which is vital for scavenging free radicals.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound12.5
Luteolin10.0
Quercetin15.0

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, demonstrating that the compound possesses comparable antioxidant activity to well-known flavonoids.

2. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound through various mechanisms:

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression.
  • Inhibition of Cell Proliferation: In vitro studies revealed that it significantly inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

Case Study: MTT Assay Results

In a study assessing the cytotoxic effects on HeLa cells (cervical cancer), the compound demonstrated an IC50 value of 20 µM after 48 hours of treatment. This indicates a moderate level of cytotoxicity that warrants further investigation into its mechanisms and potential as an anticancer agent .

3. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains:

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound exhibits antimicrobial activity, it may not be as potent as other established antibiotics.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The hydroxyl groups facilitate the donation of electrons to neutralize free radicals.
  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways: It may affect various signaling pathways related to cell growth and apoptosis.

Properties

IUPAC Name

5,7-dihydroxy-6,8-bis[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-28-8-12-30(13-9-28)17-20-25(33)21(18-31-14-10-29(2)11-15-31)27-24(26(20)34)22(32)16-23(35-27)19-6-4-3-5-7-19/h3-7,16,33-34H,8-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKFCDNRXWOUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCN(CC5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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